molecular formula C18H30N2O B13965910 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol

3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol

Cat. No.: B13965910
M. Wt: 290.4 g/mol
InChI Key: YEMXGGYLQTUABN-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate can then be reacted with isopropylamine and a suitable aldehyde or ketone to form the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropylamino group.

    3-(Isopropylamino)propan-1-ol: Contains the isopropylamino group but lacks the piperidine ring and benzyl group.

Uniqueness

3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C18H30N2O/c1-15(2)19-17(11-13-21)18-10-6-7-12-20(18)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-19,21H,6-7,10-14H2,1-2H3

InChI Key

YEMXGGYLQTUABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

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